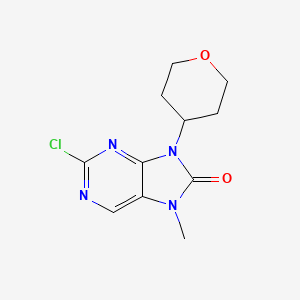
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a tetrahydropyran ring attached to a purine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one involves several steps. One common method includes the reaction of 2-chloro-7-methyl-9-(1-methylpiperidin-4-yl)-7,9-dihydro-8H-purin-8-one with 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in the presence of cesium carbonate (Cs2CO3) and 1,4-dioxane under nitrogen atmosphere . The reaction conditions typically involve room temperature and specific stoichiometric ratios of the reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include cesium carbonate (Cs2CO3), 1,4-dioxane, and various nucleophiles for substitution reactions. The reactions are typically carried out under nitrogen atmosphere to prevent oxidation and other side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology research.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. The compound is known to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes. By inhibiting DNA-PK, the compound can potentially enhance the efficacy of certain cancer treatments by preventing the repair of damaged DNA in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-7-methyl-9-(1-methylpiperidin-4-yl)-7,9-dihydro-8H-purin-8-one
- 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Uniqueness
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one is unique due to its specific structural features, such as the tetrahydropyran ring and the chloro group. These features contribute to its distinct chemical properties and potential biological activities .
Propiedades
Fórmula molecular |
C11H13ClN4O2 |
|---|---|
Peso molecular |
268.70 g/mol |
Nombre IUPAC |
2-chloro-7-methyl-9-(oxan-4-yl)purin-8-one |
InChI |
InChI=1S/C11H13ClN4O2/c1-15-8-6-13-10(12)14-9(8)16(11(15)17)7-2-4-18-5-3-7/h6-7H,2-5H2,1H3 |
Clave InChI |
AFZXXTAPGPYFBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CN=C(N=C2N(C1=O)C3CCOCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)

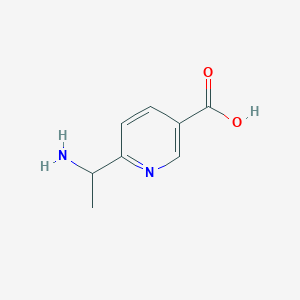
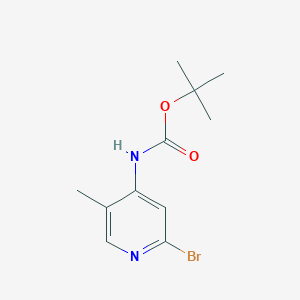
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
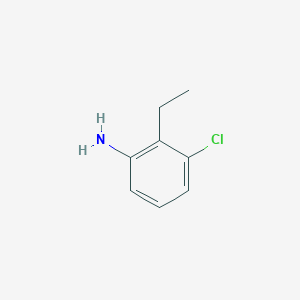
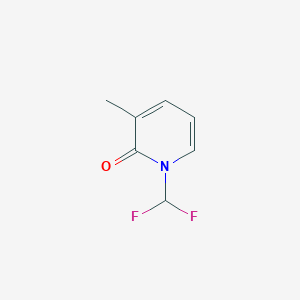
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
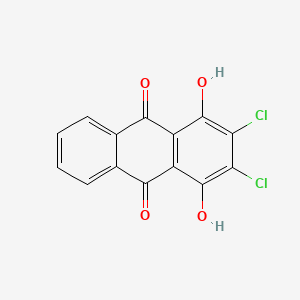
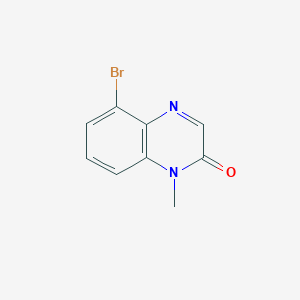
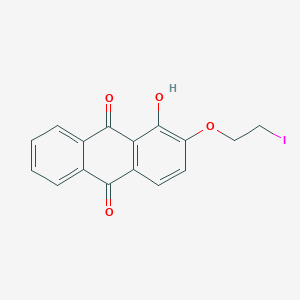

![1,4-bis(5-bromopyridin-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13132779.png)
